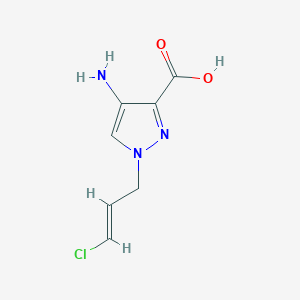

4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid

Description

Properties

Molecular Formula |

C7H8ClN3O2 |

|---|---|

Molecular Weight |

201.61 g/mol |

IUPAC Name |

4-amino-1-[(E)-3-chloroprop-2-enyl]pyrazole-3-carboxylic acid |

InChI |

InChI=1S/C7H8ClN3O2/c8-2-1-3-11-4-5(9)6(10-11)7(12)13/h1-2,4H,3,9H2,(H,12,13)/b2-1+ |

InChI Key |

ZXSJETORIPHUAR-OWOJBTEDSA-N |

Isomeric SMILES |

C1=C(C(=NN1C/C=C/Cl)C(=O)O)N |

Canonical SMILES |

C1=C(C(=NN1CC=CCl)C(=O)O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid typically involves multi-step organic reactions. One common synthetic route includes:

Formation of the Pyrazole Ring: The initial step involves the cyclization of a suitable precursor, such as hydrazine and an α,β-unsaturated carbonyl compound, to form the pyrazole ring.

Introduction of the Chloroprop-2-en-1-yl Group: The chloroprop-2-en-1-yl group can be introduced via a nucleophilic substitution reaction using an appropriate chlorinated alkene.

Amination: The amino group is introduced through a nucleophilic substitution or amination reaction, often using ammonia or an amine derivative.

Carboxylation: The carboxylic acid group is typically introduced through carboxylation reactions, such as the reaction of the pyrazole derivative with carbon dioxide under basic conditions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to improve yield and selectivity.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the amino group, leading to the formation of nitroso or nitro derivatives.

Reduction: Reduction reactions can target the carboxylic acid group, converting it to an alcohol or aldehyde.

Substitution: The chloroprop-2-en-1-yl group can participate in nucleophilic substitution reactions, where the chlorine atom is replaced by other nucleophiles such as amines, thiols, or alkoxides.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Lithium aluminum hydride, sodium borohydride.

Nucleophiles: Ammonia, primary and secondary amines, thiols, alkoxides.

Major Products

Oxidation Products: Nitroso and nitro derivatives.

Reduction Products: Alcohols and aldehydes.

Substitution Products: Various substituted pyrazole derivatives depending on the nucleophile used.

Scientific Research Applications

Synthesis and Derivatives

The synthesis of this compound typically involves the reaction of appropriate pyrazole derivatives with chloropropene intermediates. Various methods have been explored to enhance yield and purity, including:

- Refluxing in organic solvents : Using solvents like DMF (Dimethylformamide) has shown to improve reaction conditions.

- Catalytic methods : Employing catalysts to facilitate the formation of the pyrazole backbone can lead to more efficient syntheses.

Biological Activities

Research indicates that 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid exhibits a range of biological activities:

Anticancer Activity

Several studies have highlighted the compound's potential as an anticancer agent. For instance, derivatives of pyrazole compounds have been shown to inhibit tumor growth in various cancer cell lines, including prostate cancer and melanoma. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .

Antimicrobial Properties

The compound has demonstrated antimicrobial activity against various pathogens. Studies suggest that it can inhibit the growth of bacteria such as Escherichia coli and Pseudomonas aeruginosa, making it a candidate for developing new antibiotics .

Anti-inflammatory Effects

In vitro studies have indicated that this compound may possess anti-inflammatory properties, potentially useful in treating inflammatory diseases .

Case Study 1: Anticancer Efficacy

A study conducted on a series of pyrazole derivatives, including this compound, demonstrated significant cytotoxicity against prostate cancer cells. The mechanism was attributed to the compound's ability to induce cell cycle arrest and apoptosis through modulation of key signaling pathways .

Case Study 2: Antimicrobial Activity

In another investigation, the antimicrobial efficacy of this compound was tested against clinical isolates of E. coli. The results showed that it inhibited bacterial growth at low concentrations, suggesting its potential as a lead compound for antibiotic development .

Mechanism of Action

The mechanism of action of 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The amino and carboxylic acid groups allow it to form hydrogen bonds and ionic interactions with biological macromolecules, influencing their activity and function. The chloroprop-2-en-1-yl group may also participate in covalent bonding with target proteins, leading to inhibition or modulation of their activity.

Comparison with Similar Compounds

Key Structural and Functional Differences

The table below compares the target compound with structurally related pyrazole derivatives:

*Molecular weight calculated based on formula C₁₀H₉N₃O₃ (4-methoxyphenyl analog).

Functional Group Impact on Properties

- Carboxylic Acid vs. Amino Group Positioning: The target compound and CAS 64299-26-9 both feature a carboxylic acid group at position 3, enhancing solubility in polar solvents and enabling salt formation. However, the 3-chloropropenyl group in the target introduces electrophilicity, unlike the phenyl group in CAS 64299-26-9, which contributes to π-π stacking in drug-receptor interactions.

- Chlorine vs.

Research Implications and Limitations

Pharmacological Potential

While CAS 64299-26-9 is explicitly linked to anti-inflammatory and anticancer research , the target compound’s 3-chloropropenyl group may offer unique interactions with biological targets (e.g., covalent binding to cysteine residues in enzymes).

Limitations in Available Data

- Missing physicochemical data (e.g., solubility, melting point) for the target compound hinders direct comparison with analogs.

- Similarity scores in (e.g., 0.54–0.55) suggest moderate structural resemblance to hydrazine derivatives, but functional differences (carboxylic acid vs. hydrazine) limit extrapolation .

Biological Activity

4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid (CAS No. 1704308-63-3) is a pyrazole derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound exhibits a range of pharmacological properties, making it a subject of interest in various therapeutic areas, particularly in antiviral and anticancer research.

| Property | Value |

|---|---|

| Molecular Formula | C₈H₈ClN₃O₂ |

| Molecular Weight | 215.64 g/mol |

| CAS Number | 1704308-63-3 |

| Structure | Structure |

Antiviral Activity

Recent studies have highlighted the antiviral properties of pyrazole derivatives, including this compound. Research indicates that this compound can inhibit HIV replication in vitro. A structure-activity relationship (SAR) study revealed that modifications to the pyrazole scaffold significantly affect its antiviral efficacy. For instance, certain substitutions on the aromatic ring enhance its activity against HIV, suggesting a promising avenue for developing new antiviral agents .

Anticancer Properties

The compound has also shown potential as an anticancer agent. In vitro assays demonstrated that this compound exhibits cytotoxic effects on various cancer cell lines. The mechanism of action appears to involve the induction of apoptosis and cell cycle arrest, particularly in breast and lung cancer cells. Further studies are needed to elucidate the precise pathways involved and to assess the compound's efficacy in vivo .

Case Studies

-

HIV Inhibition Study :

- Objective : Evaluate the effectiveness of this compound against HIV.

- Method : In vitro assays using different concentrations of the compound.

- Results : Showed a dose-dependent inhibition of HIV replication with minimal cytotoxicity to host cells.

- : The compound may serve as a lead for developing new antiretroviral therapies .

-

Cytotoxicity Assay :

- Objective : Assess the anticancer activity on A549 lung cancer cells.

- Method : MTT assay to measure cell viability after treatment with varying concentrations.

- Results : Significant reduction in cell viability was observed at higher concentrations, indicating potent anticancer activity.

- : Suggests potential for further development as an anticancer drug .

Structure-Activity Relationship (SAR)

The SAR analysis conducted on various pyrazole derivatives, including this compound, has provided insights into how structural modifications influence biological activity. Substituents at specific positions on the pyrazole ring can enhance or diminish activity against viral and cancerous cells.

Q & A

Q. What synthetic routes are recommended for obtaining high-purity 4-Amino-1-(3-chloroprop-2-en-1-yl)-1H-pyrazole-3-carboxylic acid?

- Methodological Answer : The compound can be synthesized via regioselective condensation and aza-Michael reactions, as demonstrated in pyrazole-carboxylic acid derivatives (e.g., 1-Allyl-3-amino-1H-pyrazole-4-carboxylic acid synthesis) . Key steps include:

- Allylation : Introducing the 3-chloropropenyl group via nucleophilic substitution using allyl halides.

- Carboxylic Acid Formation : Hydrolysis of ester intermediates under acidic/basic conditions.

- Purification : Use HPLC (≥95% purity, as in ) or recrystallization to isolate the product .

Example yield optimization: Coupling reactions with trifluoromethylpyridine derivatives (e.g., 94% yield via amide formation in ).

Q. How should researchers validate the structural integrity of this compound?

- Methodological Answer : Combine spectroscopic and chromatographic techniques:

- NMR : Analyze proton environments (e.g., δ 13.99 ppm for NH groups in pyrazole derivatives, as in ) .

- LCMS/ESIMS : Confirm molecular weight (e.g., m/z 311.1 for similar pyrazole-carboxylic acids) .

- X-ray Crystallography : Resolve crystal packing and hydrogen-bonding patterns (e.g., intermolecular H-bonds stabilizing the pyrazole ring, as in ) .

Q. What storage conditions ensure compound stability?

- Methodological Answer : Store at -20°C in anhydrous conditions to prevent hydrolysis of the chloropropenyl group. Avoid repeated freeze-thaw cycles, as degradation is observed in similar pyrazole derivatives (e.g., 6-month stability at -80°C) .

Advanced Research Questions

Q. How can regioselectivity challenges in pyrazole functionalization be addressed?

- Methodological Answer : Use directing groups (e.g., amino or carboxylic acid moieties) to control substitution sites. For example:

- Electrophilic Aromatic Substitution : The 4-amino group directs electrophiles to the pyrazole C5 position.

- Metal-Catalyzed Coupling : Palladium-mediated cross-coupling (e.g., Suzuki reactions) for aryl group introduction .

Computational tools (DFT) can predict reactive sites, as shown in pyrazolo[3,4-b]pyridine derivatives .

Q. How to resolve discrepancies in spectroscopic data between synthesized batches?

- Methodological Answer :

- Batch Comparison : Run parallel NMR/LCMS analyses to identify impurities (e.g., residual solvents or unreacted intermediates).

- Isotopic Labeling : Track reaction pathways (e.g., using D₂O in NMR to confirm exchangeable protons) .

- Advanced Chromatography : Employ UPLC with tandem MS for trace impurity detection (e.g., 97.34% HPLC purity in ) .

Q. What computational frameworks predict the reactivity of the 3-chloropropenyl group?

- Methodological Answer :

- DFT Calculations : Model the electrophilicity of the chlorine atom and allylic strain in the chloropropenyl group.

- Molecular Docking : Study interactions with biological targets (e.g., enzyme active sites, as in pyrazolo[3,4-b]pyridine studies) .

- QM/MM Simulations : Explore transition states for substitution reactions (e.g., SN2 mechanisms) .

Q. What strategies optimize solubility for biological assays?

- Methodological Answer :

- Salt Formation : Convert the carboxylic acid to sodium/potassium salts (e.g., trisodium salts in pyrazole-based dyes, as in ) .

- Co-Solvent Systems : Use DMSO-water mixtures (e.g., 10% DMSO for in vitro testing) .

- Prodrug Design : Esterify the carboxylic acid to improve membrane permeability .

Data Contradictions and Mitigation

- Synthetic Yield Variability : reports 94–95% yields via amide formation, while other routes (e.g., aza-Michael reactions in ) may yield lower (~80%). Mitigate by optimizing reaction time/temperature and using high-purity starting materials .

- Spectroscopic Shifts : Differences in NMR chemical shifts (e.g., δ 2.56 ppm for methyl groups in vs. δ 2.10 ppm in similar compounds) may arise from solvent polarity or pH. Standardize solvent systems (e.g., DMSO-d₆ for NMR) .

Theory-Driven Experimental Design

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.